Technical Guide: 3,6-Dibromopyrazin-2-amine Chemical Properties & Functionalization
Technical Guide: 3,6-Dibromopyrazin-2-amine Chemical Properties & Functionalization
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Executive Summary
3,6-Dibromopyrazin-2-amine (CAS: 957230-70-5) is a high-value heteroaromatic scaffold utilized primarily in the discovery of kinase inhibitors (e.g., FGFR, ROCK) and treatments for neurodegenerative disorders.[1][2] Distinct from its more common isomer (3,5-dibromopyrazin-2-amine), the 3,6-isomer offers a unique "orthogonal" reactivity profile.[1] The electronic differentiation between the C3 and C6 bromine atoms allows for highly regioselective sequential functionalization, enabling the rapid construction of complex, non-symmetrical pyrazine libraries without the need for protecting groups.[1]
Physicochemical Profile
The utility of 3,6-dibromopyrazin-2-amine relies on its specific structural attributes. Researchers must rigorously verify the isomeric identity, as the 3,5-dibromo isomer is a common impurity or mislabeled substitute in commercial supplies.[1]
Table 1: Core Chemical Specifications
| Property | Data | Notes |
| CAS Number | 957230-70-5 | Distinct from 3,5-isomer (CAS 24241-18-7).[1][2] |
| IUPAC Name | 3,6-Dibromopyrazin-2-amine | |
| Molecular Formula | C₄H₃Br₂N₃ | |
| Molecular Weight | 252.89 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water and non-polar alkanes.[1] |
| pKa (Calculated) | ~0.8 - 1.5 (Conjugate acid) | Weakly basic amine; protonation occurs at N4.[1] |
| Density (Predicted) | 2.287 ± 0.06 g/cm³ | High density due to dibromo substitution.[1] |
| Boiling Point | 313.9 ± 35.0 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |
Structural Integrity Note: The amine group at C2 acts as a strong electron bond donor (H-bond donor) and an electronic activator for the ring, significantly influencing the reactivity of the adjacent C3 position.[1]
Electronic Landscape & Regioselectivity
The core value proposition of this scaffold is the electronic disparity between the C3 and C6 positions.[1] Understanding this causality is essential for designing self-validating synthetic routes.[1]
Electronic Differentiation Mechanism[1]
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C3 Position (Ortho to Amine): The C3 carbon is adjacent to the electron-donating amino group (-NH₂).[1] Through resonance (+M effect), the amino group increases electron density at C3 (and C5), effectively deactivating the C3-Br bond towards oxidative addition (Pd⁰ → Pd²⁺) and nucleophilic attack.[1]
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C6 Position (Meta to Amine): The C6 carbon is meta to the amino group.[1] It receives negligible electron donation from the amine.[1] Consequently, it remains electron-deficient due to the inductive withdrawal (-I) of the adjacent ring nitrogen (N1) and the bromine itself.[1]
Visualization: Sequential Functionalization Logic
Caption: Logical flow of sequential functionalization based on electronic density differences between C3 (deactivated) and C6 (activated).
Synthetic Reactivity & Protocols
A. Regioselective Suzuki-Miyaura Coupling
Objective: Selectively install an aryl or heteroaryl group at the C6 position while preserving the C3 bromine.[1]
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Mechanism: The Pd(0) catalyst preferentially undergoes oxidative addition at the electron-deficient C6-Br bond.[1]
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Critical Control: Stoichiometry (1.0–1.1 eq of boronic acid) and temperature are vital.[1] Overheating (>80°C) or excess reagent leads to bis-coupling.[1]
Standard Protocol:
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Reagents: 3,6-Dibromopyrazin-2-amine (1.0 eq), Aryl Boronic Acid (1.05 eq), Pd(dppf)Cl₂·DCM (0.05 eq), Na₂CO₃ (2.0 M aq, 3.0 eq).[1]
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Solvent: 1,4-Dioxane/Water (4:1).
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Procedure:
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography (Hexane/EtOAc gradient).
B. Nucleophilic Aromatic Substitution (SₙAr)
Objective: Introduce amine or alkoxide nucleophiles.[1] Selectivity: Similar to Suzuki coupling, SₙAr occurs preferentially at C6 due to the lower electron density compared to C3.[1]
Protocol (Amination):
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Reagents: 3,6-Dibromopyrazin-2-amine (1.0 eq), Primary/Secondary Amine (1.2 eq), DIPEA (2.0 eq).
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Solvent: NMP or DMF (Polar aprotic solvents stabilize the Meisenheimer complex).[1]
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Conditions: Microwave irradiation at 120–150°C or thermal heating at 100°C.[1]
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Note: The amino group at C2 makes the ring less electrophilic overall compared to a simple pyrazine; therefore, forcing conditions (heat/microwave) are often required compared to chloropyrazines.[1]
Applications in Drug Discovery[1]
Kinase Inhibition (FGFR & ROCK)
The 3,6-dibromopyrazin-2-amine scaffold is a bioisostere for quinazoline and pyridine scaffolds found in many kinase inhibitors.[1]
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FGFR Inhibitors: The C2-amine and N1 nitrogen often form a "hinge-binding" motif, hydrogen bonding with the kinase ATP pocket.[1]
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Vector Exploration: The C6 substituent typically projects into the solvent-exposed region (solubilizing group), while the C3 substituent can target the gatekeeper residue or hydrophobic back pocket.[1]
Neurodegenerative Therapeutics
Derivatives synthesized from this scaffold have been investigated for Huntington's disease, where the pyrazine core serves as a rigid linker orienting pharmacophores to modulate protein aggregation pathways.[1]
Handling & Safety (SDS Summary)
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Hazards: Acute Toxic (Oral), Skin Irritant, Serious Eye Damage.[1]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).[1]
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Stability: Stable under standard laboratory conditions but susceptible to gradual debromination or oxidation if exposed to light and moisture for prolonged periods.[1]
References
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CymitQuimica. 3,6-Dibromopyrazin-2-amine Product Information & CAS Verification. Retrieved from .[1]
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National Institutes of Health (NIH). PubChem Compound Summary: 3,6-Dibromopyrazin-2-amine (CAS 957230-70-5).[1] Retrieved from .[1]
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Synblock. Chemical Properties and Specifications for CAS 957230-70-5. Retrieved from .[1]
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Google Patents. Heterocyclic and heteroaryl compounds for treating Huntington's disease (WO2020005873A1).[1] (Demonstrates C6 regioselective substitution). Retrieved from .[1]
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Thermo Scientific. 2-Amino-3,6-dibromopyrazine Safety and Handling. Retrieved from .[1]
